
1-(Chloromethyl)-1-ethylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-1-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a chloromethyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-ethylcyclopropane can be synthesized through several methods. One common approach involves the chloromethylation of 1-ethylcyclopropane using chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-1-ethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), Lewis acids (e.g., zinc chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropane derivatives.
- Oxidation reactions produce carboxylic acids, ketones, or aldehydes.
- Reduction reactions result in the formation of methyl derivatives.
科学的研究の応用
1-(Chloromethyl)-1-ethylcyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(Chloromethyl)-1-ethylcyclopropane involves its interaction with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
類似化合物との比較
1-(Chloromethyl)-1-ethylcyclopropane can be compared with other cyclopropane derivatives such as:
1-(Bromomethyl)-1-ethylcyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromomethyl derivatives are generally more reactive due to the higher reactivity of bromine compared to chlorine.
1-(Chloromethyl)-1-methylcyclopropane: Similar structure but with a methyl group instead of an ethyl group. The presence of the ethyl group in this compound may influence its steric and electronic properties, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H11Cl |
|---|---|
分子量 |
118.60 g/mol |
IUPAC名 |
1-(chloromethyl)-1-ethylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-2-6(5-7)3-4-6/h2-5H2,1H3 |
InChIキー |
LYZDAEVHSRXTPK-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}thiophene-2-carbaldehyde](/img/structure/B13188548.png)
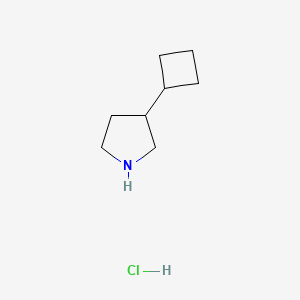
![Methyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13188561.png)
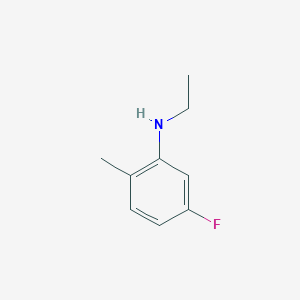

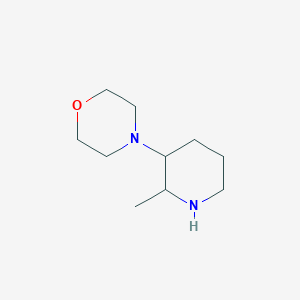
![1-{[(Benzyloxy)carbonyl]amino}-2,4,4-trimethylcyclopentane-1-carboxylic acid](/img/structure/B13188580.png)
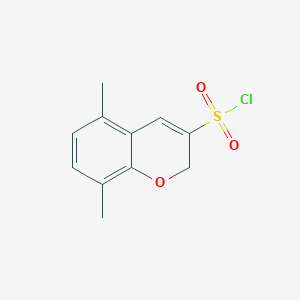

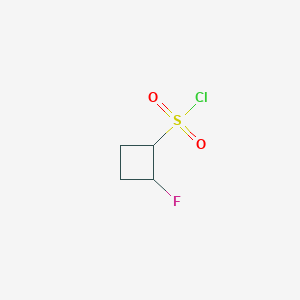
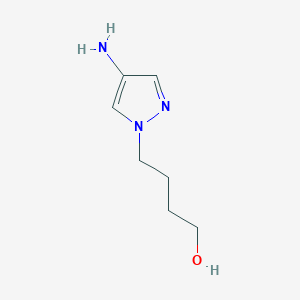

![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
